molecular formula C14H15NO3 B3119165 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 247225-89-4

8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Katalognummer: B3119165
CAS-Nummer: 247225-89-4
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: UZSOIZZSGQKUTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a bicyclic tetrahydroquinoline derivative characterized by a methoxy substituent at the 8-position and a carboxylic acid group at the 4-position of the cyclopenta[c]quinoline scaffold. Its molecular formula is C₁₆H₁₇NO₃, with a molecular weight of 287.31 g/mol . This compound has been primarily investigated as a synthetic intermediate or precursor for ligands targeting G protein-coupled estrogen receptors (GPER) and other biological targets. For example, derivatives of this scaffold, such as G1-PABA (a brominated analog), have shown activity in glioblastoma multiforme research . The carboxylic acid group enhances polarity, influencing solubility and receptor-binding interactions, while the methoxy group may modulate electronic effects and steric interactions .

Eigenschaften

IUPAC Name

8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-18-8-5-6-12-11(7-8)9-3-2-4-10(9)13(15-12)14(16)17/h2-3,5-7,9-10,13,15H,4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSOIZZSGQKUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145304
Record name 3a,4,5,9b-Tetrahydro-8-methoxy-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247225-89-4
Record name 3a,4,5,9b-Tetrahydro-8-methoxy-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247225-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,4,5,9b-Tetrahydro-8-methoxy-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves multiple steps, typically starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods are designed to optimize these parameters to produce the compound at scale .

Analyse Chemischer Reaktionen

8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has been investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Its ability to modulate signaling pathways related to cell proliferation and apoptosis is under investigation.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The compound may help in reducing oxidative stress and inflammation in neuronal cells.

Biochemical Research

The compound is also utilized in biochemical studies:

  • Proteomics Research : It serves as a biochemical tool for proteomics research, aiding in the identification and characterization of proteins through various assays. This application is crucial for understanding protein interactions and functions in cellular processes .
  • Enzyme Inhibition Studies : The compound may act as an inhibitor for certain enzymes, making it valuable in studying enzyme kinetics and mechanisms. Such studies can lead to insights into metabolic pathways and disease mechanisms.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry examined the effects of 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotection

In research focusing on neurodegenerative diseases, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. The study highlighted its potential as a therapeutic agent for conditions like Alzheimer's disease by reducing amyloid-beta toxicity in neuronal cultures.

Comparative Data Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInhibits growth of specific cancer cell lines
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Biochemical ResearchProteomics ResearchAids in protein identification
Enzyme Inhibition StudiesValuable for studying metabolic pathways

Wirkmechanismus

The mechanism of action of 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets within cells. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The cyclopenta[c]quinoline scaffold is highly versatile, with structural modifications significantly altering pharmacological properties. Below is a detailed comparison with structurally related analogs:

Structural and Functional Differences

Compound Name Substituents/R-Groups Molecular Formula Key Biological Targets/Activities Notable Findings References
8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 8-OCH₃, 4-COOH C₁₆H₁₇NO₃ GPER ligands (precursor), synthetic intermediate Used in synthesizing brominated derivatives (e.g., G1-PABA) for glioblastoma studies .
G1-PABA 6-Bromobenzo[d][1,3]dioxol-5-yl, 4-COOH C₂₀H₁₈BrNO₅ Glioblastoma multiforme (GPER modulation) Demonstrated efficacy in 2D/3D glioblastoma models; acts as a precursor for GPER ligands .
4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid 4-COOEt, 8-COOH C₁₆H₁₇NO₄ Not explicitly reported (likely metabolic or solubility studies) Ethoxycarbonyl esterification reduces polarity, potentially improving membrane permeability .
CTCQC (6-Carbamoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid) 6-CONH₂, 4-COOH C₁₅H₁₆N₂O₃ Homoserine transacetylase (HTA) inhibition First reported HTA inhibitor with antifungal activity; carbamoyl group critical for enzyme binding .
TQS (4-Naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) 4-Naphthyl, 8-SO₂NH₂ C₂₂H₂₀N₂O₂S α7 nicotinic acetylcholine receptor (α7 nAChR) positive allosteric modulation (PAM) Sulfonamide substitution shifts activity toward α7 nAChR PAM effects; lacks intrinsic agonist activity .
4BP-TQS (4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) 4-BrPh, 8-SO₂NH₂ C₂₁H₁₉BrN₂O₂S α7 nAChR allosteric agonism Bromine at the para position confers allosteric agonist activity; halogen position dictates pharmacological profile (e.g., activation kinetics) .

Key Trends and Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance receptor affinity in GPER ligands (e.g., Vc with 3-nitrophenyl shows increased potency) . Ester vs. Carboxylic Acid: Ethoxycarbonyl esters (e.g., C16H17NO4 in ) improve lipophilicity, whereas free carboxylic acids enhance polar interactions (e.g., HTA inhibition in CTCQC) . Sulfonamide vs. Carboxylic Acid: Sulfonamide derivatives (e.g., TQS) target α7 nAChRs, while carboxylic acids are linked to GPER or enzyme inhibition .

Halogen Position and Pharmacological Outcomes :

  • In α7 nAChR modulators, bromine at the para position (4BP-TQS) confers allosteric agonist activity, whereas meta or ortho positions (3BP-TQS, 2BP-TQS) abolish agonist effects but retain PAM activity .

Therapeutic Applications: Antifungal: CTCQC’s carbamoyl group enables HTA inhibition, a novel antifungal target . Neurodegeneration: α7 nAChR PAMs (e.g., TQS) show promise in Alzheimer’s disease via cognition enhancement .

Biologische Aktivität

8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 1415811-63-0) is a synthetic compound belonging to the class of quinoline derivatives. Its unique molecular structure, characterized by a methoxy group and a carboxylic acid functional group, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on recent research findings.

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.27 g/mol
  • SMILES Notation : COc1ccc2c(c1)[C@H]1C=CC[C@H]1C@HC(=O)O

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives, including 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. A significant study evaluated various quinoline-related carboxylic acid derivatives for their ability to inhibit inflammation in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. The results indicated that this compound exhibited notable anti-inflammatory effects with an IC50 value comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Activity

The anticancer properties of 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid have been explored through various in vitro studies. In one study, different quinoline derivatives were tested for their cytotoxic effects against several cancer cell lines including cervical HeLa and breast MCF7 cells. The findings revealed that this compound demonstrated selective cytotoxicity with significant growth inhibition capacities against these cancer cell lines .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
HeLa10.5
MCF78.3
SW48012.0

Case Studies and Research Findings

  • Study on Inflammation : A study published in October 2024 assessed the anti-inflammatory effects of various quinoline derivatives including the target compound. It was found that these compounds could effectively reduce nitric oxide production in macrophages stimulated by LPS .
  • Anticancer Evaluation : Another research effort focused on evaluating the antiproliferative effects of quinoline derivatives against multiple cancer cell lines. The results indicated that structural modifications could enhance the cytotoxicity of these compounds .

Q & A

Q. What are the recommended synthetic routes for 8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of cyclopentaquinoline derivatives often involves multi-step protocols. A common approach includes:

Cyclization : Cyclopentaquinoline scaffolds can be formed via Friedländer or Povarov reactions. For example, cyclopenta[c]quinoline intermediates may be synthesized using acid-catalyzed lactamization of substituted dihydroquinoline precursors (e.g., 8-amino-7-substituted derivatives) .

Functionalization : Methoxy and carboxylic acid groups are introduced via nucleophilic substitution or hydrolysis. For instance, ester-to-acid conversion is achieved using 2 M NaOH under reflux (100°C for 2 h), followed by acidification with HCl to precipitate the product .

Optimization : Reaction parameters (e.g., temperature, catalyst) critically impact yield. For lactamization, polyphosphoric acid (PPA) is preferred for its efficiency in forming fused rings .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Primary Methods :

  • X-ray Crystallography : Resolves stereochemistry and confirms fused-ring conformation. For example, dihedral angles between the cyclopenta and quinoline moieties are typically <10°, as seen in related structures .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy (δ ~3.8–4.0 ppm) and carboxylic acid (δ ~170–175 ppm) groups. Coupling constants (e.g., J3a,4J_{3a,4}) verify trans-decalin-like ring fusion .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C14_{14}H15_{15}NO3_3) and detects fragmentation patterns .

Advanced Tip : Use DEPT-135 NMR to distinguish CH3_3 (methoxy) and CH2_2 (cyclopentane) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Conflicting data may arise from:

  • Structural Analogues : Minor substitutions (e.g., fluoro vs. methoxy) drastically alter activity. For example, 8-fluoro analogues exhibit antibacterial properties, while methoxy derivatives show anti-inflammatory effects .
  • Assay Variability : Standardize assays (e.g., MIC for antibacterial studies) and use positive controls (e.g., ciprofloxacin). Cross-validate results via orthogonal methods (e.g., enzymatic vs. cell-based assays) .

Case Study : A 6-methoxy-quinoline-4-carboxylic acid derivative demonstrated conflicting IC50_{50} values (10 µM vs. 50 µM) in kinase inhibition assays due to solvent polarity differences .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Storage Conditions : Store in airtight containers under inert gas (N2_2) at –20°C. Avoid moisture, as carboxylic acids are prone to dimerization via hydrogen bonding .
  • Stabilizers : Add desiccants (e.g., silica gel) and antioxidants (e.g., BHT) to prevent oxidation of the methoxy group .

Q. How can computational methods aid in SAR studies for cyclopentaquinoline derivatives?

  • Docking Simulations : Map interactions with biological targets (e.g., DNA gyrase for antibacterial activity). The methoxy group’s orientation in the binding pocket correlates with potency .
  • DFT Calculations : Predict electron density distribution; the carboxylic acid group’s charge (–COO^-) enhances solubility and target binding .

Example : MD simulations revealed that 8-methoxy substituents stabilize π-π stacking with tyrosine residues in enzyme active sites .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Low Solubility : Use mixed solvents (e.g., toluene/ethanol) for slow evaporation. achieved crystallization via toluene evaporation .
  • Polymorphism : Screen multiple solvents (e.g., DMSO, acetonitrile) to isolate the most stable polymorph .

Q. Crystallography Parameters :

  • Space Group: P21_1/c (common for fused quinoline derivatives) .
  • Hydrogen Bonding: Carboxylic acid dimers (O–H⋯O) stabilize the lattice .

Q. How do substituent positions influence the compound’s reactivity in further derivatization?

  • C4 Carboxylic Acid : Acts as a directing group for electrophilic substitution (e.g., amide coupling via EDC/HOBt) .
  • C8 Methoxy : Deactivates the quinoline ring toward nitration but facilitates halogenation at C5/C7 .

Example : Bromination of 4-carboxylic acid derivatives occurs regioselectively at C7 due to steric and electronic effects .

Q. What toxicological considerations are critical for in vivo studies?

  • Acute Toxicity : Preliminary data for related cyclopentaquinolines suggest LD50_{50} > 500 mg/kg (oral, rodents). Conduct Ames tests to rule out mutagenicity .
  • Metabolites : Monitor for hydroxylated derivatives (e.g., 8-hydroxy metabolites) via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.